molecular formula C11H16O4 B2971153 tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate CAS No. 1432680-06-2

tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate

Cat. No.: B2971153
CAS No.: 1432680-06-2
M. Wt: 212.245
InChI Key: RBWBPKBUDROUOP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. It features a tert-butyl ester group attached to a 2-oxoacetate moiety, which is further connected to a 3,4-dihydro-2H-pyran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate typically involves the esterification of 2-oxoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. The 3,4-dihydro-2H-pyran ring can be introduced through a subsequent cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler analog that lacks the ester and oxo groups.

    Tert-butyl acetate: Contains the tert-butyl ester group but lacks the pyran ring.

    2-Oxoacetic acid: The parent compound from which the ester is derived.

Uniqueness

Tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate is unique due to the combination of the tert-butyl ester, oxoacetate, and dihydropyran moieties. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWBPKBUDROUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=COCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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